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molecular formula C10H7BrClN B2628879 8-Bromo-2-chloro-3-methylquinoline CAS No. 1342464-75-8

8-Bromo-2-chloro-3-methylquinoline

Cat. No. B2628879
M. Wt: 256.53
InChI Key: RGZHHBXTNGGWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394297B2

Procedure details

nBuLi (1.86 M in hexanes; 6.10 mL, 11.34 mmol) was added to a solution of diisopropylamine (1.600 mL, 11.34 mmol) in THF (20 mL) at 78° C., and the resulting solution was warmed to 0° C., stirred for 5 min, then cooled to 78° C. After 5 min, a solution of 8-bromo-2-chloroquinoline (Biofine International, Vancouver, BC; 2.5 g, 10.31 mmol) in THF (20.0 mL) was added (dropwise over 10 min) The resulting solution was stirred at 78° C. for 50 min and added (dropwise over 10 min) to a solution of MeI (1.925 mL, 30.9 mmol) in THF (20.0 mL) at 78° C. The resulting solution was stirred at 78° C. for 1 h. The mixture was then transferred to an ice bath, and water (1 mL) was added. The resulting mixture was warmed to RT and concentrated onto silica gel. Chromatographic purification (silica gel, 0-25% EtOAc/hexanes) furnished 8-bromo-2-chloro-3-methylquinoline (104b; 1.73 g, 6.74 mmol, 65% yield) as a light-yellow solid (64% pure), which was used without further purification in the subsequent step: m/z (ESI, +ve) 255.9 (M+H)+.
Name
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.925 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:23]=1[N:22]=[C:21]([Cl:24])[CH:20]=[CH:19]2.CI>C1COCC1.O>[Br:13][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:23]=1[N:22]=[C:21]([Cl:24])[C:20]([CH3:2])=[CH:19]2

Inputs

Step One
Name
Quantity
6.1 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CC(=NC12)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.925 mL
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 78° C
WAIT
Type
WAIT
Details
After 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
was stirred at 78° C. for 50 min
Duration
50 min
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at 78° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was then transferred to an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
Chromatographic purification (silica gel, 0-25% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=CC=C2C=C(C(=NC12)Cl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.74 mmol
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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